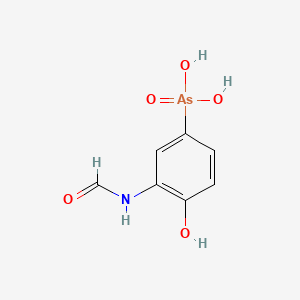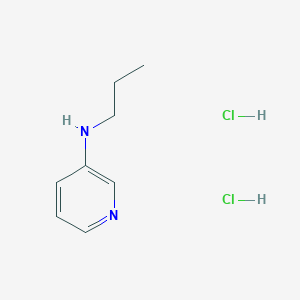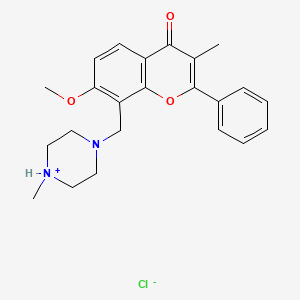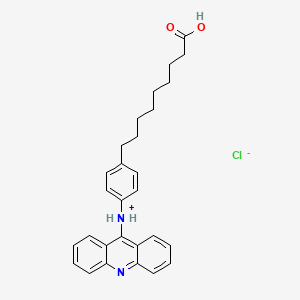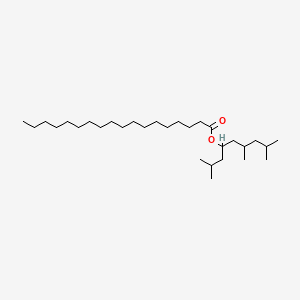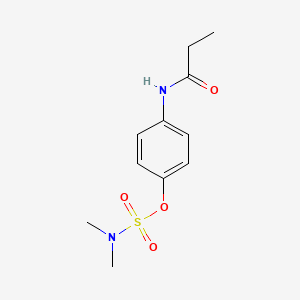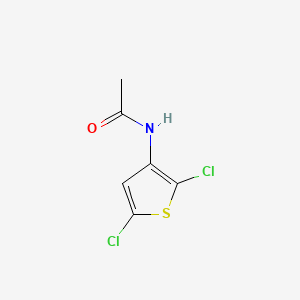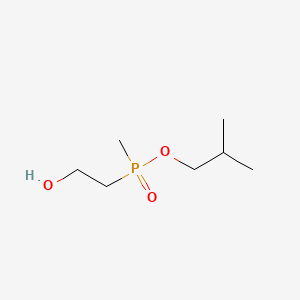![molecular formula C19H28BrNO B13765091 N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide CAS No. 6276-85-3](/img/structure/B13765091.png)
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide is a quaternary ammonium compound with a molecular formula of C19H28BrNO. This compound is known for its unique structure, which includes a naphthalene ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide typically involves the reaction of N,N,N-triethylamine with 2-[(naphthalen-1-yl)methoxy]ethan-1-ol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce a variety of substituted ammonium compounds.
Applications De Recherche Scientifique
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It may also inhibit specific enzymes, affecting various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Triethyl-2-[(naphthalen-2-yl)methoxy]ethan-1-aminium bromide
- N,N,N-Triethyl-2-[(phenyl)methoxy]ethan-1-aminium bromide
Uniqueness
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
6276-85-3 |
|---|---|
Formule moléculaire |
C19H28BrNO |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
triethyl-[2-(naphthalen-1-ylmethoxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C19H28NO.BrH/c1-4-20(5-2,6-3)14-15-21-16-18-12-9-11-17-10-7-8-13-19(17)18;/h7-13H,4-6,14-16H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KRSFCWYZTPFFKG-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCOCC1=CC=CC2=CC=CC=C21.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
